N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a chromenyl group, a trifluoromethyl group, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)14-6-5-12(8-21-14)15(24)22-16(9-23)7-11-3-1-2-4-13(11)25-10-16/h1-6,8,23H,7,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNGCAWPBZFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(CO)NC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl intermediate, which can be synthesized through a cyclization reaction of a suitable precursor. The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the chromenyl or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chromenyl and pyridine moieties can interact with nucleic acids or proteins, affecting cellular processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-methylpyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)benzamide: Contains a benzamide instead of a pyridine carboxamide.
Uniqueness
The presence of the trifluoromethyl group in N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
